molecular formula C18H19NO6S B14948612 Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14948612
M. Wt: 377.4 g/mol
InChI Key: DDSYAVIOGOGJND-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through a series of reactions involving the condensation of catechol with formaldehyde, followed by cyclization to form the benzodioxole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reactions: The benzodioxole and thiophene moieties are then coupled through an amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can form π-π interactions with other aromatic systems. These interactions can disrupt normal cellular functions and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an ethyl ester group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H19NO6S/c1-4-22-18(21)16-10(2)11(3)26-17(16)19-15(20)8-23-12-5-6-13-14(7-12)25-9-24-13/h5-7H,4,8-9H2,1-3H3,(H,19,20)

InChI Key

DDSYAVIOGOGJND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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